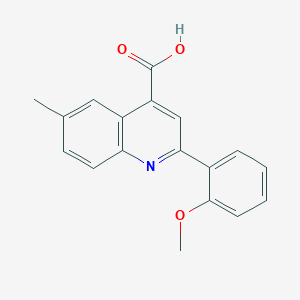

2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-7-8-15-13(9-11)14(18(20)21)10-16(19-15)12-5-3-4-6-17(12)22-2/h3-10H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAVRPPUWSMDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204429 | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667435-77-0 | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid, exhibit anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting specific kinases involved in cancer progression. For instance, a study demonstrated that derivatives of this compound could effectively target breast cancer cell lines, suggesting a pathway for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Quinoline derivatives are known to possess antibacterial and antifungal properties. In vitro studies have shown that 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid demonstrates efficacy against a range of pathogenic microorganisms, making it a candidate for further development in antibiotic therapies .

Biochemical Applications

Role in Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it has been shown to inhibit certain phosphatases and kinases, which could be useful in regulating cellular processes and developing therapeutic agents for diseases characterized by dysregulated enzyme activity .

Fluorescent Probes

Due to its unique chemical structure, 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid can serve as a fluorescent probe in biochemical assays. Its fluorescence properties allow for the visualization of biological processes in live cells, providing insights into cellular dynamics and interactions .

Material Science

Synthesis of Functional Materials

The compound is utilized in the synthesis of functional materials, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metals makes it suitable for applications in sensors and catalysts. Research indicates that incorporating this quinoline derivative into polymer matrices can enhance the electrical conductivity and stability of the resulting materials .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Inhibition of breast cancer cell proliferation | Potential new treatment options for cancer |

| Antimicrobial Properties | Effective against various pathogens | Development of new antibiotics |

| Enzyme Inhibition | Targeting specific kinases/phosphatases | Therapeutic applications in metabolic disorders |

| Fluorescent Probes | Visualization of cellular processes | Insights into live-cell dynamics |

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 2-methoxyphenyl group in the target compound is electron-donating, whereas the 4-fluorophenyl group in ’s analog is electron-withdrawing.

- Steric Effects : Bulkier substituents (e.g., 3,4-dimethoxyphenyl in ) may reduce solubility but enhance binding affinity in hydrophobic pockets .

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic Acid Derivatives: highlights that analogs with methyl or halogen substituents exhibit potent activity against Staphylococcus aureus (MIC: 64–128 µg/mL). For example, 5a4 (2-phenyl-6-methyl) showed an MIC of 64 µg/mL against S. aureus, attributed to the methyl group enhancing lipophilicity and membrane penetration .

- Role of Substituent Position : The 2-methoxyphenyl group in the target compound may improve activity compared to 4-substituted phenyl analogs due to optimized steric and electronic interactions with bacterial enzymes .

P-glycoprotein Inhibition

- 6-Methoxy-2-Arylquinolines: reports that 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid acts as a P-gp inhibitor, with the 4-fluoro group enhancing binding to the transporter’s hydrophobic regions. The target compound’s 2-methoxy group may similarly modulate P-gp affinity but requires experimental validation .

Biologische Aktivität

2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxyphenyl group and a carboxylic acid moiety. This specific structure is believed to contribute to its biological properties, particularly through interactions with various biomolecules.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid, exhibit notable antimicrobial properties. A study evaluated the antibacterial effects against several strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

The results showed that modifications in the quinoline structure could enhance antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values for these cell lines ranged from 7.7 to 14.2 µg/ml, indicating potent activity compared to reference drugs such as 5-fluorouracil .

The biological activity of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways critical for bacterial survival and cancer cell proliferation.

- DNA Interaction : Its structural components suggest potential for binding to DNA or proteins, which could interfere with replication or transcription processes.

- Metal Chelation : The carboxylic acid group may facilitate metal ion chelation, enhancing bioactivity by stabilizing interactions with cellular targets .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | Not specified | |

| Antibacterial | E. coli | Not specified | |

| Anticancer | HepG2 | 7.7 | |

| Anticancer | HCT116 | 14.2 |

Additional Research Insights

Further studies have explored the synthesis of various derivatives of quinoline carboxylic acids, revealing that structural modifications can significantly enhance their biological activities. For instance, a series of new derivatives were synthesized and evaluated for their antibacterial properties, demonstrating that certain substitutions led to improved efficacy against resistant bacterial strains .

Q & A

Q. What synthetic methodologies are effective for introducing the 2-methoxyphenyl substituent in this compound?

The 2-methoxyphenyl group can be introduced via Friedländer or Pfitzinger quinoline synthesis, leveraging nucleophilic substitution or Suzuki-Miyaura coupling. Key steps include activating the quinoline core at the 2-position using halogenation (e.g., bromine), followed by palladium-catalyzed cross-coupling with 2-methoxyphenylboronic acid. Ensure anhydrous conditions and inert atmospheres to prevent dehalogenation side reactions. Characterization via -NMR should confirm coupling success by observing aromatic proton splitting patterns unique to the methoxyphenyl group .

Q. How can researchers confirm the regiochemical arrangement of substituents using spectroscopic methods?

- NMR : - and -NMR identify substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.5–2.7 ppm). NOESY or COSY experiments resolve spatial proximity between substituents.

- X-ray crystallography : Resolve ambiguities in regiochemistry by determining crystal structure, as demonstrated for analogous quinoline derivatives in structural reports .

- Mass spectrometry : High-resolution MS confirms molecular formula (CHNO) and detects fragmentation patterns indicative of substituent positions .

Q. What common impurities arise during synthesis, and how are they identified?

By-products include:

- Unreacted intermediates : Detectable via HPLC (C18 column, acetonitrile/water gradient) as peaks with shorter retention times.

- Demethylation products : Monitor for hydroxylated analogs (e.g., 2-hydroxyphenyl derivatives) using LC-MS or TLC (Rf ~0.3 in ethyl acetate/hexane).

- Isomeric quinoline forms : Differentiated by -NMR coupling constants (e.g., para vs. ortho substitution patterns) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example, the 6-methyl group’s electron-donating effect increases nucleophilicity at the 4-carboxylic acid position, favoring esterification or amidation. Molecular docking studies may also guide functionalization for biological activity .

Q. What strategies optimize regioselective functionalization of the quinoline ring?

- Directing groups : Temporarily introduce groups (e.g., nitro at C-8) to steer electrophilic substitution to C-3 or C-5.

- Protection/deprotection : Protect the carboxylic acid with tert-butyl esters to prevent unwanted side reactions during methoxy group modifications.

- Metal-mediated reactions : Use Ru or Rh catalysts for C–H activation at sterically accessible positions (e.g., C-5) .

Q. How to address stability issues under acidic or oxidative conditions?

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) during synthesis to prevent demethylation of the methoxy group.

- Antioxidants : Add ascorbic acid (0.1% w/v) to reaction mixtures to inhibit quinoline ring oxidation.

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC quantification of intact compound .

Q. What contradictions exist in reported spectral data, and how are they resolved?

Discrepancies in -NMR shifts (e.g., methyl group δ values) may arise from solvent polarity or concentration differences. Standardize conditions (e.g., DMSO-d at 25°C) and compare with authentic standards. For mass spectra, cross-validate using multiple ionization techniques (ESI vs. MALDI) .

Q. Methodological Notes

- Synthetic optimization : Use Design of Experiments (DoE) to statistically evaluate factors like temperature, catalyst loading, and solvent polarity on yield .

- Biological evaluation : Screen for antimicrobial activity using microdilution assays (MIC determination) against Gram-positive/negative strains, referencing protocols for analogous quinolines .

- Data validation : Cross-reference spectral data with PubChem/DSSTox entries for analogous compounds to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.